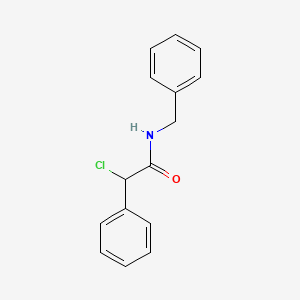

N-Benzyl-2-chloro-2-phenylacetamide

Beschreibung

Significance of Amide Functional Groups in Modern Organic Synthesis

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is of paramount importance in the field of organic chemistry. fiveable.me Amides are fundamental building blocks in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and polymers. fiveable.mediplomatacomercial.com Their stability and capacity to participate in hydrogen bonding make them crucial components in drug design, influencing factors like bioavailability and potency. numberanalytics.com

Amides are synthesized through the dehydration of a carboxylic acid and an amine. organicchemexplained.com Once formed, they are highly stable and exhibit different acid/base properties compared to their parent molecules. organicchemexplained.com While carboxylic acids are acidic and amines are basic, amides are considered a neutral functionality. organicchemexplained.com This stability is a key reason for their prevalence in drug molecules, as they are less susceptible to hydrolysis than esters. organicchemexplained.com The amide bond is a foundational element in the structure of proteins and enzymes, where it is known as a peptide bond. organicchemexplained.com

Overview of Halogenated Acetamides in Synthetic Chemistry Research

Halogenated acetamides, particularly α-halogenoacetamides, are versatile building blocks in organic synthesis. rsc.org The presence of a halogen atom alpha to the carbonyl group introduces a reactive site, making these compounds valuable precursors for the synthesis of more complex molecules, especially aza-heterocycles which are of significant biological interest. rsc.org The reactivity of these compounds is influenced by the substituent on the nitrogen atom of the amide. rsc.org

The introduction of halogens, such as fluorine and chlorine, into molecules can significantly alter their physicochemical properties. mdpi.com In medicinal chemistry, halogenation is a common strategy to enhance metabolic stability and modulate the pKa of neighboring functional groups. mdpi.comresearchgate.net Many FDA-approved drugs contain at least one halogen atom, highlighting the importance of halogenated compounds in pharmaceutical development. mdpi.comresearchgate.net For instance, 2-chloro-N-phenylacetamide is a key intermediate in the synthesis of various pharmacologically active compounds. bioline.org.brnih.gov

Contextualization of N-Benzyl Derivatives within Amide Chemical Research

N-benzyl amides are a specific class of amides that have garnered significant attention in chemical research. The benzyl (B1604629) group can influence the reactivity and properties of the amide. For example, the benzylation of N-substituted 2-phenylacetamides has been studied to understand the factors affecting N-alkylation and C-alkylation. researchgate.net The reactivity of N-benzyl-2-phenylacetamide has been compared to other N-substituted 2-phenylacetamides, revealing that steric and polar effects play a crucial role. researchgate.net

Furthermore, N-benzyl amides are involved in various synthetic transformations. The oxidative debenzylation of N-benzyl amides is a useful reaction that yields the corresponding primary amides. acs.org This reaction can be promoted by a bromo radical formed under mild conditions. acs.org Additionally, N-benzylbenzamides have been investigated as scaffolds for dual modulators of biological targets, demonstrating their potential in drug discovery. acs.org The study of N-benzyl derivatives contributes to a deeper understanding of amide chemistry and facilitates the development of new synthetic methodologies and therapeutic agents. nih.govresearchgate.net

Chemical Compound Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N-Benzyl-2-chloro-2-phenylacetamide | C15H14ClNO | 259.73 | 95-96 |

| N-Benzyl-2-bromo-2-phenylacetamide | C15H14BrNO | 304.18 | |

| N-phenyl-2-phenylacetamide | C14H13NO | 211.26 | |

| Benzyl cyanide | C8H7N | 117.15 | -24 |

| 2-Chloro-N-phenylacetamide | C8H8ClNO | 169.61 | 136-137 |

Detailed Research Findings

Synthesis and Characterization

This compound can be synthesized through the reaction of an appropriate amine with a substituted acetyl chloride. Specifically, the reaction of benzylamine (B48309) with 2-chloro-2-phenylacetyl chloride would yield the target compound. Another approach involves the reaction of N-benzyl-2-phenylacetamide with a chlorinating agent.

A study on the benzylation of N-benzyl-2-phenylacetamide with benzyl chloride in the presence of powdered potassium hydroxide (B78521) has been conducted to investigate the alkylation of N-substituted 2-phenylacetamides. researchgate.net The characterization of this compound reveals a melting point of 95-96 °C. sigmaaldrich.com Spectroscopic data, though not detailed in the provided results, would be crucial for confirming the structure, including techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. ekb.eg

Chemical Reactivity and Transformations

The reactivity of this compound is largely dictated by the chloroacetamide moiety. The chlorine atom at the alpha position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is a key feature of α-halogenoacetamides, which are used as building blocks for a variety of aza-heterocycles. rsc.org

The amide bond itself can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (2-chloro-2-phenylacetic acid) and benzylamine. diplomatacomercial.com However, amides are generally more stable to hydrolysis than esters. organicchemexplained.com The N-benzyl group can be cleaved through oxidative debenzylation, a reaction that can be achieved using reagents like alkali metal bromides. acs.org This reaction is significant as it provides a method to obtain the corresponding primary amide. acs.org Furthermore, studies on related N-benzylacetamides in aqueous sulfuric acid have shown that N-alkyl cleavage can occur, competing with the normal hydrolysis pathway. cdnsciencepub.com

Applications in Organic Synthesis

The primary application of this compound in organic synthesis stems from its nature as a halogenated acetamide (B32628). These compounds are valuable intermediates for constructing more complex molecular architectures. rsc.org For instance, the reaction of N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide with sodium chalcogenates has been used to prepare cyclic chalcogenide compounds. ekb.eg

The ability to undergo nucleophilic substitution at the α-carbon allows for the introduction of various functional groups, leading to a diverse range of derivatives. The resulting products can have potential applications in medicinal chemistry, as acetamide derivatives are known to exhibit a broad spectrum of biological activities. ontosight.ainih.gov The N-benzyl group can also serve as a protecting group for the amide nitrogen, which can be removed at a later stage of a synthetic sequence. researchgate.netorganic-chemistry.org

Eigenschaften

IUPAC Name |

N-benzyl-2-chloro-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-14(13-9-5-2-6-10-13)15(18)17-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKWFXHUJIGMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950633 | |

| Record name | N-Benzyl-2-chloro-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27946-19-6 | |

| Record name | Acetamide, N-benzyl-2-chloro-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027946196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-chloro-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 2 Chloro 2 Phenylacetamide and Analogous Structures

Direct Amidation Strategies

Direct amidation represents the most conventional approach to forming the amide bond in N-benzyl-2-chloro-2-phenylacetamide. This typically involves the reaction of an amine with a carboxylic acid derivative, most commonly an acyl chloride. numberanalytics.com

The most straightforward synthesis of this compound involves the direct condensation of 2-chloro-2-phenylacetyl chloride with benzylamine (B48309). This reaction, a classic example of nucleophilic acyl substitution, is widely used for preparing amides. The reaction mechanism involves the nucleophilic attack of the benzylamine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride.

Typically, the reaction is carried out in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion. Various bases and solvent systems can be employed, such as triethylamine (B128534) (TEA) in dichloromethane (B109758) (DCM), dioxane, or tetrahydrofuran (B95107) (THF), or potassium carbonate in benzene. sphinxsai.com A study on the synthesis of N-aryl 2-chloroacetamides demonstrated that chloroacetylation of corresponding aryl amines in the presence of a base is an effective method. researchgate.net For example, N-phenylacetamide derivatives have been synthesized by reacting anilines with chloroacetyl chloride in glacial acetic acid with sodium acetate. nih.gov Similarly, reacting benzylamine with 2-chloro-2-phenylacetyl chloride under appropriate conditions would yield the target compound. sigmaaldrich.com

A general procedure involves dissolving the amine in a suitable solvent with a base, followed by the dropwise addition of the chloroacetyl chloride. sphinxsai.com The reaction progress is often monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into cold water, followed by filtration and recrystallization. sphinxsai.com

Table 1: Reaction Conditions for the Synthesis of N-Substituted Chloroacetamides

| Amine | Acyl Chloride | Base/Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Aniline (B41778) | Chloroacetyl chloride | DBU/THF | 3 h | 86% | sphinxsai.com |

| 2-Aminobenzothiazole | Chloroacetyl chloride | DBU/THF | 3-6 h | 75-95% | sphinxsai.comresearchgate.net |

| Various anilines/amines | Chloroacetyl chloride | Glacial Acetic Acid/Sodium Acetate | 2 h | 62-74% | nih.gov |

This table presents examples of reaction conditions for analogous structures, illustrating the general methodology.

An alternative direct strategy begins with the synthesis of the parent amide, N-benzyl-2-phenylacetamide, followed by chlorination. The initial amide formation is achieved by reacting phenylacetyl chloride with benzylamine. researchgate.net This reaction follows the same fundamental nucleophilic acyl substitution mechanism described previously.

The subsequent step involves the selective chlorination of the α-carbon (the carbon atom adjacent to the carbonyl group). This transformation is more complex than the initial amidation. While direct α-halogenation of amides can be challenging, various reagents and conditions can be employed. Research into the alkylation of N-phenyl-2-phenylacetamide has shown that the α-carbon is susceptible to reaction with electrophiles under basic conditions, forming C-alkylation products. researchgate.net This suggests that α-chlorination could be feasible using a suitable chlorinating agent under carefully controlled conditions to prevent side reactions like N-chlorination or polychlorination.

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect methods offer alternative routes to the target molecule, often involving the modification of a pre-existing scaffold or the use of less direct precursors.

This approach involves synthesizing a simpler 2-chloro-N-substituted acetamide (B32628) and then introducing the remaining substituent. For instance, one could synthesize 2-chloro-N-phenylacetamide first, by reacting aniline with chloroacetyl chloride. nih.govchemicalbook.com Subsequently, the benzyl (B1604629) group can be introduced onto the nitrogen atom. This N-alkylation of a secondary amide typically requires a strong base to deprotonate the amide nitrogen, making it nucleophilic enough to react with an alkylating agent like benzyl chloride.

Studies on the alkylation of N-substituted 2-phenylacetamides have been conducted, often under phase-transfer conditions or with strong bases like potassium hydroxide (B78521). researchgate.net For example, the benzylation of N-phenyl-2-phenylacetamide with benzyl chloride in the presence of powdered KOH has been shown to yield the N-benzylated product as the major product. researchgate.net A similar strategy could be applied to 2-chloro-N-phenylacetamide to yield this compound.

N-Benzylideneaniline, a Schiff base formed from the condensation of benzaldehyde (B42025) and aniline, can serve as a precursor in more elaborate synthetic sequences. researchgate.net While a direct conversion to this compound is not straightforward, N-benzylideneaniline can undergo reactions that could lead to the target structure in multiple steps. For example, it has been reported that N-benzylideneaniline can decompose under strongly basic conditions. lookchem.com Its reaction with reagents like sodium cyanide in the presence of a phase-transfer catalyst has also been studied, leading to benzoin-type condensation products. lookchem.com A synthetic route could potentially involve the reaction of the Schiff base with a suitable chloroacetylating agent, followed by subsequent transformations, although this represents a less common and more complex approach.

Advanced Reaction Techniques in Amide Synthesis

Modern organic synthesis has seen the development of advanced techniques that offer improvements in efficiency, selectivity, and sustainability for amide bond formation. numberanalytics.com These methods can be applied to the synthesis of this compound and its analogs.

Catalytic Amidation : This involves the use of catalysts to facilitate amide bond formation under milder conditions. numberanalytics.com Transition metal catalysts (e.g., palladium, copper) can couple amines with carboxylic acid derivatives. numberanalytics.com Organocatalysis, using small organic molecules, and biocatalysis, using enzymes like lipases, offer metal-free alternatives with high selectivity. numberanalytics.com

Microwave-Assisted Amidation : The use of microwave irradiation can significantly accelerate reaction times and improve yields in amide synthesis. numberanalytics.com The alkylation of N-phenyl-2-phenylacetamide with benzyl chloride has been successfully performed under microwave irradiation in a solvent-free system. researchgate.net

Flow Chemistry : Continuous flow reactors allow for precise control over reaction parameters such as time and temperature. nih.gov This technique can be particularly advantageous for reactions involving highly reactive intermediates, minimizing side reactions and improving yields and safety. nih.gov Flash chemistry, a subset of flow chemistry, enables the use of highly active species by controlling reaction times on the order of seconds. nih.gov

Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a powerful tool for amide synthesis, allowing for the formation of amides from various starting materials like halides and arenes under mild conditions. nih.gov

Table 2: Comparison of Advanced Amide Synthesis Techniques

| Technique | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Catalytic Amidation | Milder conditions, higher efficiency and selectivity, reduced waste. | Catalyst cost and toxicity (for some metals), may require specific ligands. | numberanalytics.comnumberanalytics.com |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved energy efficiency. | Requires specialized equipment, potential for localized overheating. | numberanalytics.comresearchgate.net |

| Flow Chemistry | Precise control of reaction conditions, enhanced safety, easy scalability, improved yields. | High initial equipment cost, potential for clogging. | numberanalytics.comnih.gov |

| Photoredox Catalysis | Mild reaction conditions (visible light, room temperature), high functional group tolerance. | Requires a photocatalyst, may be sensitive to oxygen. | nih.gov |

Microwave-Assisted Synthesis for N-Alkylation Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. scispace.comresearchgate.net For the N-alkylation of amides, microwave-assisted methods offer a rapid and efficient alternative to conventional heating. researchgate.net These reactions are frequently conducted in solvent-free systems, which provides environmental and practical advantages, such as avoiding the use of expensive or toxic solvents and simplifying product isolation. mdpi.commdpi.comresearchgate.net

A key study investigated the benzylation of N-phenyl-2-phenylacetamide, a direct structural analog of the title compound, using benzyl chloride in the presence of powdered potassium hydroxide under solvent-free microwave irradiation. scispace.comresearchgate.net This research provides critical insights into the reaction pathways for structurally similar amides. The study followed the formation of three possible alkylation products: the N-product (N-benzyl-N-phenyl-2-phenylacetamide), the O-product (from alkylation on the amide oxygen), and the C-product (from alkylation on the α-carbon). scispace.comresearchgate.net

The results consistently showed that the N-alkylated product was the major compound formed under microwave irradiation. scispace.comdoaj.org The yield of the N-product was significantly influenced by reaction time and conditions. For instance, using a domestic microwave oven, a yield of approximately 70% was achieved in just one minute, while a dedicated microwave synthesizer yielded around 85% after five minutes at 155 °C. scispace.com The formation of the O-alkylation product was more significant when an excess of both the base and benzyl chloride was used. scispace.comresearchgate.net

| Reactant | Alkylating Agent | Conditions | Product Distribution | Yield (%) | Reference |

| N-phenyl-2-phenylacetamide | Benzyl chloride | Microwave (domestic), 1 min | N-product | ~70 | scispace.com |

| N-phenyl-2-phenylacetamide | Benzyl chloride | Microwave (synthesizer), 5 min, 155 °C | N-product | ~85 | scispace.com |

| N-phenyl-2-phenylacetamide | Benzyl chloride | Microwave, excess KOH and benzyl chloride | O-product | up to 30 | scispace.com |

| Benzamide | Benzyl alcohol | Microwave, 160 °C, 3h, (Cp*IrCl2)2 catalyst | N-benzylbenzamide | 85 | organic-chemistry.org |

| Benzanilide (B160483) | Benzyl chloride | Microwave (domestic), 115 s, PTC | N-benzyl-N-phenylbenzamide | 91 | mdpi.com |

| This table presents selected research findings on microwave-assisted N-alkylation of amides and analogous structures. |

This solvent-free, microwave-mediated approach highlights a highly efficient pathway for producing N,N-disubstituted amides. organic-chemistry.org The combination of microwave heating with solvent-free conditions represents an environmentally benign and effective synthetic strategy. mdpi.com

Application of Phase-Transfer Catalysis in Amide Alkylation

Phase-Transfer Catalysis (PTC) is a valuable technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. mdpi.comcapes.gov.br In amide alkylation, PTC is particularly effective for promoting the reaction between an amide, deprotonated by a solid base like potassium hydroxide, and an alkyl halide in a nonpolar organic solvent. mdpi.comsemanticscholar.org The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), transports the amide anion from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs. mdpi.comsemanticscholar.org

This methodology circumvents the need to pre-form the amide salt in a separate step under harsh, anhydrous conditions. mdpi.comresearchgate.net Research on the benzylation of N-phenyl-2-phenylacetamide under PTC conditions demonstrated that the N-product was formed selectively, with a reported yield of 48%. scispace.comresearchgate.net

Further studies have combined the benefits of PTC with solvent-free microwave irradiation. mdpi.com In a representative procedure, an amide like benzanilide is mixed with potassium hydroxide, potassium carbonate, and a catalytic amount of TBAB. mdpi.com Upon addition of benzyl chloride and subsequent microwave irradiation for a short period (e.g., 115 seconds), a high yield (91%) of the N-alkylated product was obtained. mdpi.com This combined approach is remarkably fast and efficient. mdpi.com

The choice of catalyst and reaction conditions can influence selectivity. For the benzylation of N-(4-nitrophenyl)-2-phenylacetamide, catalysts like tetraethylammonium (B1195904) bromide (TEABr) and tetrabutylammonium bromide (TBAB) were found to be most selective for N-alkylation. semanticscholar.org The development of continuous flow processes using PTC for N-alkylation is also being explored to overcome limitations of batch scale-up, ensuring safer processes and higher product quality. rsc.org

| Amide | Alkylating Agent | Catalyst | Conditions | Product | Yield (%) | Reference |

| N-phenyl-2-phenylacetamide | Benzyl chloride | PTC | - | N-product | 48 | scispace.comresearchgate.net |

| Benzanilide | Benzyl chloride | TBAB | Solvent-free, Microwave, 115 s | N-benzyl-N-phenylbenzamide | 91 | mdpi.com |

| N-(4-Nitrophenyl)-2-phenylacetamide | Benzyl chloride | TEABr / TBAB | Toluene | N-product | - | semanticscholar.org |

| This table summarizes findings on the application of phase-transfer catalysis in the N-alkylation of amides and their analogs. |

Reaction Mechanisms and Chemical Transformations of N Benzyl 2 Chloro 2 Phenylacetamide Derivatives

Nucleophilic Substitution Reactions

N-Benzyl-2-chloro-2-phenylacetamide possesses a key reactive center at the α-carbon, which is bonded to both a chlorine atom and a phenyl group. The chlorine atom, being a good leaving group, makes this position susceptible to nucleophilic attack.

The chlorine atom on the α-carbon of this compound can be readily displaced by various nucleophiles. This reactivity is fundamental to the synthesis of a wide range of derivatives. For instance, the chlorine can be substituted by an azide group (N₃⁻) through reaction with sodium azide (NaN₃).

One documented synthesis involves treating the related compound, methyl 2-chloro-2-phenylacetate, with sodium azide under phase-transfer conditions, which results in the substitution of the chlorine atom to yield the corresponding azido derivative in excellent yield mdpi.com. A similar reaction pathway is applicable to this compound, where the amide functionality remains intact while the α-chloro group is substituted. The reaction proceeds as the nucleophilic azide ion attacks the electrophilic α-carbon, displacing the chloride ion.

Table 1: Nucleophilic Substitution of α-Chloro Moiety

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2-chloro-2-phenylacetate | NaN₃ | n-Bu₄NHSO₄, H₂O/CHCl₃ (1:1 v/v) | Methyl 2-azido-2-phenylacetate | Excellent | mdpi.com |

The α-chloro group is also a key site for forming bonds with chalcogen elements (S, Se, Te). The reaction of 2-chloro-N-arylacetamides with chalcogen-containing nucleophiles is a common method for synthesizing organochalcogenide compounds ekb.eg. Specifically, derivatives of this compound can react with sodium chalcogenates (Na₂E, where E = S, Se, Te) to form new heterocyclic structures ekb.eg.

For example, a related compound, N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, reacts with sodium sulfide (Na₂S), sodium hydrogen selenide (B1212193) (NaHSe), or tellurium powder with sodium iodide to yield the corresponding cyclic thio-, seleno-, and telluro-ether derivatives ekb.eg. The nucleophilic chalcogen attacks the electrophilic carbon bearing the chlorine atom, leading to intramolecular cyclization and the formation of a heterocyclic ring containing the chalcogen atom. These reactions are typically carried out in a solvent like ethanol under an inert atmosphere ekb.eg.

Table 2: Synthesis of Cyclic Chalcogenide Derivatives

| Reactant | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Na₂S·2H₂O | Ethanol | Cyclic sulfide derivative | 82% | ekb.eg |

| N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | NaHSe (aqueous) | Ethanol | Cyclic selenide derivative | 82% | ekb.eg |

Amide Bond Transformations

The amide bond in this compound can undergo hydrolysis, typically under acidic or basic conditions, to yield benzylamine (B48309) and 2-chloro-2-phenylacetic acid. The mechanism of acid-catalyzed hydrolysis for amides generally follows the A-2 pathway . This process involves two key steps:

Protonation: The carbonyl oxygen of the amide is rapidly protonated by a hydronium ion. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the protonated carbonyl carbon. This is typically the slow, rate-determining step.

Following the nucleophilic attack, a proton transfer occurs, leading to a tetrahedral intermediate which subsequently collapses to release the carboxylic acid and the protonated amine . The rate of hydrolysis is dependent on the pH of the solution. For many amides and related compounds, the reaction is first-order in hydroxide (B78521) ion concentration at high pH (>5.0) and transitions to a water-reaction dominant pathway at lower pH rsc.org. Enzymatic hydrolysis is also possible; for instance, the enzyme Candida antarctica lipase B (CaLB) can catalyze the hydrolysis of the amide bond in the similar compound N-Benzyl-2-chloroacetamide researchgate.net.

Electrophilic and Oxidation Reactions on Aromatic Moieties

The this compound molecule contains two distinct aromatic systems: a phenyl group directly attached to the chiral center and a benzyl (B1604629) group attached to the amide nitrogen. These groups have different susceptibilities to oxidation.

The benzyl group (C₆H₅CH₂–) is generally more susceptible to oxidation than the phenyl group (C₆H₅–) due to the presence of the methylene (B1212753) (–CH₂–) bridge . The benzylic protons are relatively acidic and can be abstracted, making this position a target for oxidative reactions. Under strong oxidizing conditions, the benzyl group can be oxidized to a benzoyl group or cleaved entirely.

In contrast, the phenyl group is more stable and less reactive towards oxidation because of the delocalized π-electron system of the aromatic ring . Oxidation of the phenyl ring typically requires harsh conditions and can lead to the formation of phenols or ring-opening products. The stability of the phenyl group makes it less likely to be the initial site of oxidation compared to the benzylic position of the benzyl group.

Regioselectivity in Amide Alkylation

The alkylation of amides, particularly those with enolizable protons, presents a challenge in controlling regioselectivity due to the presence of multiple nucleophilic sites. The ambident nature of the amide anion allows for potential alkylation at the nitrogen (N-alkylation), the oxygen (O-alkylation), or the α-carbon (C-alkylation). The distribution of these products is highly dependent on the reaction conditions and the specific structure of the amide.

Investigation of N-, O-, and C-Alkylation Pathways in Related Amide Systems

The alkylation of N-substituted 2-phenylacetamides, such as N-benzyl-2-phenylacetamide, can proceed through different pathways, yielding N-, O-, or C-alkylation products. The formation of an anion or dianion can lead to these different products researchgate.net. The ambident nucleophilicity of the corresponding enolates can result in O-alkylation as a side reaction to the desired C-alkylation fiveable.me.

Under certain conditions, such as microwave irradiation in the presence of powdered potassium hydroxide, the N-alkylation product is predominantly formed when N-phenyl-2-phenylacetamide is reacted with benzyl chloride researchgate.net. However, the use of excess base and benzyl chloride can lead to higher yields of the O-alkylation product researchgate.net.

The competition between N- and O-alkylation is a classic challenge in synthetic chemistry nih.govresearchgate.net. Distinguishing between the N- and O-alkylated products can be achieved using NMR-based strategies nih.govresearchgate.net.

Factors that favor C-alkylation over O-alkylation include the use of soft electrophiles and non-polar solvents fiveable.me. Conversely, hard electrophiles and polar solvents tend to favor O-alkylation fiveable.me. The choice of the alkylating agent, base, and solvent can be manipulated to control the regioselectivity of the reaction beilstein-journals.orgwiley-vch.de. For instance, in the alkylation of 2-pyridone, soft electrophiles can lead to clean N-alkylation, while hard electrophiles tend to produce O-alkylated products wiley-vch.de.

The following table summarizes the observed regioselectivity in the benzylation of N-phenyl-2-phenylacetamide under different conditions.

| Reaction Conditions | Major Product | Minor Product(s) |

|---|---|---|

| Microwave irradiation, powdered KOH | N-alkylation | |

| Excess base and benzyl chloride | O-alkylation | N-alkylation |

Influence of Steric and Polar Effects on Alkylation Regioselectivity

Steric and polar effects play a crucial role in determining the regioselectivity of amide alkylation researchgate.netdatapdf.com. The lower reactivity of N-benzyl-2-phenylacetamide compared to other N-substituted 2-phenylacetamides has been attributed to these effects researchgate.net.

Steric Effects: The steric hindrance around the potential reaction sites can significantly influence the outcome of the alkylation. Bulky substituents on the nitrogen atom or the α-carbon can hinder the approach of the electrophile, thereby affecting the rate and regioselectivity of the reaction. For example, in the Larock heteroannulation, large alkyl groups preferentially lead to the formation of one regioisomer, while smaller alkyl groups favor another, demonstrating a clear correlation between steric parameters and regioselectivity nih.gov. Similarly, in butadiene polymerization, bulky Lewis bases can sterically hinder one reaction pathway, favoring another nih.govrsc.org.

Polar Effects: The electronic properties of the amide and the electrophile also have a profound impact on regioselectivity. The distribution of electron density in the amide anion influences the nucleophilicity of the nitrogen, oxygen, and α-carbon atoms. The nature of the electrophile, categorized as "hard" or "soft," is a key determinant. Hard electrophiles, which are typically small and highly charged, tend to react at the site of highest electron density, which is often the oxygen atom, leading to O-alkylation fiveable.mewiley-vch.dereddit.com. Softer electrophiles, which are larger and more polarizable, tend to react at the more nucleophilic and less sterically hindered site, which can be the nitrogen or the α-carbon, leading to N- or C-alkylation, respectively fiveable.mewiley-vch.dereddit.com.

The interplay of these steric and polar effects dictates the final product distribution in the alkylation of this compound and related systems. Careful consideration and control of these factors are essential for achieving the desired regiochemical outcome.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of N-Benzyl-2-chloro-2-phenylacetamide provides characteristic signals that correspond to the distinct types of protons within the molecule. While specific chemical shift values can vary slightly depending on the solvent and experimental conditions, typical analyses reveal the following proton environments. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the region of δ 7.18–7.40 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group (CH₂) are observed as a doublet at approximately δ 4.42 ppm, with a coupling constant (J) of 5.8 Hz, indicating coupling to the adjacent N-H proton. The methine proton (CH) attached to the chlorine atom gives a signal, and the amide proton (N-H) presents as a broad singlet around δ 5.86 ppm.

Carbon-13 NMR (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) Studies

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton. The carbonyl carbon (C=O) of the amide group is typically found at a downfield chemical shift of approximately 171.0 ppm. The aromatic carbons of the two phenyl rings resonate in the range of δ 126.5–138.0 ppm. The methylene carbon of the benzyl group (CH₂) appears at about 43.7 ppm, while the carbon of the phenylacetic acid moiety is observed around 43.5 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org For this compound, DEPT-135 experiments would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This technique confirms the presence of the methylene and methine carbons and helps in the unambiguous assignment of the signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Vibrational Analysis of Amide, Halogen, and Aromatic Functional Groups

The IR spectrum of this compound displays several key absorption bands that confirm its structure. A strong absorption band is typically observed in the region of 1671 cm⁻¹, which is characteristic of the C=O stretching vibration of the amide group. nih.gov The N-H stretching vibration of the secondary amide appears as a distinct band around 3303 cm⁻¹. nih.gov The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1605-1559 cm⁻¹ region. nih.gov The C-Cl stretching vibration, characteristic of the halogen functional group, is expected to appear in the fingerprint region, typically around 762 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | ~3303 nih.gov |

| Aromatic (C-H) | Stretching | >3000 |

| Alkane (C-H) | Stretching | ~2945 nih.gov |

| Amide (C=O) | Stretching | ~1671 nih.gov |

| Aromatic (C=C) | Stretching | 1605-1559 nih.gov |

| C-Cl | Stretching | ~762 nih.gov |

Comparative IR Spectroscopic Studies (e.g., KBr pellet vs. Vapor Phase)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (Molecular Formula: C₁₅H₁₄ClNO), HRMS would be used to confirm its elemental composition.

The theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). An experimental HRMS measurement that matches this theoretical value within a very narrow margin (typically < 5 ppm) provides strong evidence for the compound's elemental formula. While specific experimental HRMS data for this compound is not widely documented, the expected data would be presented as follows:

Table 1: Theoretical HRMS Data for this compound

| Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₅H₁₅ClNO]⁺ | 260.0837 |

| [M+Na]⁺ | [C₁₅H₁₄ClNNaO]⁺ | 282.0656 |

X-ray Diffraction (XRD) Analysis

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and how these molecules are packed in a solid state.

Analysis of Dihedral Angles and Intermolecular Interactions

Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonds (e.g., N-H···O=C), which govern how the molecules arrange themselves in the crystal lattice. These non-covalent interactions are fundamental to the material's bulk properties. For instance, studies on similar acetamide (B32628) structures reveal extensive hydrogen bonding networks that stabilize the crystal packing. vensel.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the phenyl and benzyl aromatic rings. The solvent used for the analysis would be reported, as it can influence the position and intensity of the absorption maxima (λ_max). While specific experimental data is not present in the surveyed literature, a typical analysis would yield the following type of data:

Table 2: Representative UV-Vis Spectral Data

| Solvent | λ_max (nm) | Type of Transition |

|---|---|---|

| Ethanol | Data not available | π → π* |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a standard procedure to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula (C₁₅H₁₄ClNO) to verify the compound's purity and stoichiometry.

Table 3: Elemental Analysis Data for this compound (C₁₅H₁₄ClNO)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 69.37 | Data not available |

| Hydrogen (H) | 5.43 | Data not available |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to understand molecular behavior at the atomic and subatomic levels.

Reactivity Descriptors and Molecular Electrostatic Potential

From the electronic structure data, a suite of reactivity descriptors can be calculated to predict how N-Benzyl-2-chloro-2-phenylacetamide would behave in chemical reactions.

Assessment of Electronic Chemical Potential, Electronegativity, Chemical Hardness, and Electrophilicity IndexThese global reactivity descriptors provide a quantitative measure of a molecule's reactivity.

Electronic Chemical Potential (μ) indicates the tendency of electrons to escape from the molecule.

Electronegativity (χ) measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η) is a measure of resistance to change in electron distribution.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

The generation of data tables for these properties would require dedicated computational studies, which, as of now, have not been published for this compound. The scientific community awaits such investigations to fully characterize this compound and unlock its potential applications.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Sites

Information not available in the searched sources.

Molecular Modeling and Simulations

Information not available in the searched sources.

Conformational Analysis and Energy Landscapes

Information not available in the searched sources.

In Silico Approaches to Chemical Reactivity and Interactions

Information not available in the searched sources.

Applications in Organic Synthesis and Chemical Materials Science

N-Benzyl-2-chloro-2-phenylacetamide as a Versatile Synthetic Intermediate

This compound serves as a crucial building block in the creation of more complex molecules. Its structure, featuring a reactive chlorine atom and adaptable benzyl (B1604629) and phenyl groups, allows for a wide range of chemical modifications.

The compound's structure is a key to its utility in synthesizing complex organic frameworks. The presence of the chloroacetamide group makes it a valuable precursor for creating various heterocyclic systems. For instance, the chlorine atom can be easily displaced by nucleophiles, which can be followed by intramolecular cyclization to form heterocycles like imidazoles, pyrroles, and thiazolidine-4-ones. researchgate.net This reactivity is fundamental in medicinal chemistry for developing new therapeutic agents. ontosight.aiijpsr.info

Research has shown that related N-substituted 2-phenylacetamides are important intermediates in the production of various organic compounds. researchgate.net For example, N-alkylation of these acetamides can yield N,N-disubstituted 2-phenylacetamides, which are precursors for herbicides and tertiary amines. researchgate.net The structural similarity of N-substituted 2-arylacetamides to the side chain of natural benzylpenicillin also highlights their potential in the synthesis of new semi-synthetic penicillins. researchgate.net

This compound and its derivatives are instrumental in the development of specialty chemicals and functional materials. One area of application is in the synthesis of organochalcogen compounds. ekb.eg For instance, the reaction of N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide (B32628) with sodium chalcogenates (sulfur, selenium, tellurium) produces cyclic chalcogenide compounds. ekb.eg These resulting materials are being investigated for their potential as antioxidants and for their thermal properties, with some showing characteristics of liquid crystals. ekb.eg

The core acetamide structure is also found in various biologically active molecules. Halogenated acetamide derivatives are known to have antimicrobial properties and are used as herbicides and disinfectants. researchgate.netijpsr.info The ability to modify the N-benzyl and phenyl groups allows for the fine-tuning of the compound's properties to create specialty chemicals with desired functions.

Strategies for Further Functionalization and Derivatization

The molecular structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives.

The chloroacetamide portion of the molecule is a primary site for functionalization. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various functional groups.

A key reaction is the displacement of the chlorine atom by different nucleophiles, such as oxygen, nitrogen, or sulfur atoms. researchgate.net For example, reacting 2-Chloro-N-benzylacetamide with arylpiperazines yields 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides. sigmaaldrich.com Similarly, reaction with imidazole (B134444) produces N-Benzyl-2-(1H-imidazol-1-yl)acetamide. sigmaaldrich.com These reactions are fundamental for creating new compounds with potential biological activities.

In one study, N-aryl 2-chloroacetamides were reacted with sodium hydrogen selenide (B1212193) to prepare diorganyl selenide compounds. ekb.eg Another example involves the reaction with 8-hydroxyquinoline (B1678124) to produce bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate. sigmaaldrich.com

Table 1: Examples of Nucleophilic Substitution Reactions at the Chloroacetamide Moiety

| Reactant | Nucleophile | Product |

| 2-Chloro-N-benzylacetamide | Arylpiperazine | 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides sigmaaldrich.com |

| 2-Chloro-N-benzylacetamide | Imidazole | N-Benzyl-2-(1H-imidazol-1-yl)acetamide sigmaaldrich.com |

| 2-chloro-N-arylacetamide | Sodium hydrogen selenide | Diorganyl selenide compounds ekb.eg |

| 2-Chloro-N-benzylacetamide | 8-hydroxyquinoline | bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate sigmaaldrich.com |

The N-benzyl group also provides opportunities for derivatization, although modifications here are generally more complex than at the chloroacetamide moiety. The reactivity of the N-H bond in the parent amide allows for N-alkylation. For example, the alkylation of N-phenyl-2-phenylacetamide with benzyl chloride under basic conditions has been studied, primarily yielding the N-alkylation product. researchgate.net

While direct functionalization of the benzyl group's aromatic ring (e.g., through electrophilic aromatic substitution) is possible, it often requires harsh conditions that could affect other parts of the molecule. Therefore, a more common strategy is to use a pre-functionalized benzylamine (B48309) in the initial synthesis of the acetamide. This approach allows for the introduction of a wide variety of substituents onto the benzyl ring, thereby systematically modifying the properties of the final compound.

Studies on the alkylation of N-benzyl-2-phenylacetamide have shown that the nature of the substituent on the nitrogen atom influences the reactivity of the amide. researchgate.net The benzyl group, being bulkier than an ethyl group but lacking the resonance stabilization of a phenyl group, affects the nucleophilicity of the amide anion. researchgate.net This understanding is crucial for designing synthetic routes to new derivatives.

Structure Reactivity and Structure Property Relationships

Comparative Analysis of N-Substituted Phenylacetamides

To understand the reactivity of N-Benzyl-2-chloro-2-phenylacetamide, it is instructive to compare it with other N-substituted phenylacetamides. The nature of the substituents on the nitrogen atom and the phenyl ring can significantly alter the compound's chemical properties.

Substituents on an aromatic ring influence the electron density of the ring and, consequently, its reactivity as a nucleophile in reactions like electrophilic aromatic substitution. nih.gov These effects are broadly categorized as electronic (inductive and resonance) and steric.

Electronic Effects: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more reactive towards electrophiles (activating groups). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring. libretexts.orgrsc.org For instance, a hydroxyl (-OH) group can increase the rate of nitration by a factor of 1,000 compared to unsubstituted benzene, while a nitro (-NO2) group can decrease it by a factor of more than 10 million. researchgate.net

In the context of phenylacetamides, substituents on the phenyl ring exhibit similar effects. A study on the Ir(III)-catalyzed C-H alkynylation of phenylacetamides showed that methoxy (B1213986) groups (an EDG) at the ortho, meta, and para positions all yielded the desired products efficiently. acs.org In another example involving the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778), the substituents on the phenyl ring influenced the rate and equilibrium constants of the reaction. capes.gov.br

The following table, based on the nitration of substituted benzenes, illustrates the relative reactivity conferred by different substituents, which serves as a useful proxy for understanding potential effects on the phenyl ring of phenylacetamide.

| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Classification |

| -OH | 1,000 | Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -Cl | 0.033 | Deactivating |

| -CO₂Et | 0.0037 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Deactivating |

This table is interactive. Data adapted from kinetic studies of electrophilic aromatic substitution. libretexts.org

Steric Effects: The size of a substituent can hinder the approach of a reactant to a nearby reaction site. capes.gov.br However, in some cases, electronic effects can override steric hindrance. For example, in the aforementioned C-H alkynylation of phenylacetamides, no significant steric effect was observed. acs.org In contrast, the reactions of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline were found to be extremely slow compared to reactions with aniline, a reduction attributed to increased steric hindrance both in the formation of the intermediate and during proton transfer. capes.gov.br

The nature of the group attached to the amide nitrogen significantly influences the reactivity of the molecule. In this compound, the benzyl (B1604629) group is a key structural feature.

Studies on related compounds have shown that the amide group can act as a directing group in certain reactions. For instance, in an Ir-catalyzed C-H alkynylation, a probenecid-derived amide directed the alkynylation to the ortho position of the amide functionality. acs.org Interestingly, in the same study, it was found that for N-aryl phenylacetamides, the anilide moiety showed directing priority over the phenylacetamide group, indicating a hierarchy of directing effects among different amide-like structures. acs.org

Elucidation of Intermolecular Interactions and Their Impact on Chemical Behavior

The solid-state properties of this compound, such as its crystal structure and melting point, are governed by intermolecular interactions. These non-covalent forces include hydrogen bonding, van der Waals forces, and π-π interactions.

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structure of related compounds like benzylammonium phenylacetate, extensive N-H···O hydrogen bonds are observed, which dictate the crystal packing. nih.gov In the case of this compound, the secondary amide provides an N-H group for hydrogen bonding.

Furthermore, the chlorine atom at the α-position introduces the possibility of other types of hydrogen bonds. Studies on 2-chloroacetamide (B119443) have revealed the presence of an intramolecular hydrogen bond between the chlorine atom and the nearest hydrogen of the amide group. nih.govacs.org This interaction can influence the conformation of the molecule in the gas phase. In the solid state, intermolecular hydrogen bonds are also prominent. acs.org For instance, α-chloroacetic acid is known to form hydrogen-bonded tetramers in its crystal structure. rsc.org The presence of water can also mediate hydrogen-bonding networks, as seen in the hydrated crystal structure of benzylammonium phenylacetate. nih.gov

The combination of these intermolecular forces leads to specific crystalline forms. It is noteworthy that the simpler molecule, chloroacetamide, can exist in two different crystalline forms (polymorphs), a stable α-form and an unstable β-form, which arise from different packing and hydrogen-bonding arrangements. nih.gov This suggests that this compound may also exhibit complex solid-state behavior.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthesis Protocols

The traditional synthesis of N-Benzyl-2-chloro-2-phenylacetamide typically involves the reaction of 2-chloro-2-phenylacetic acid with benzylamine (B48309), often requiring the use of coupling agents or conversion to a more reactive species like an acid chloride. nih.govmdpi.com While effective, these methods can generate significant chemical waste and may involve hazardous reagents. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Key areas for exploration include:

Green Solvents and Catalysts: Investigating the use of water or other environmentally benign solvents for the amidation reaction could drastically reduce the environmental impact. researchgate.net The development of reusable, metal-free catalysts, such as glucose-based carbonaceous materials, for amide bond formation represents a promising frontier in green chemistry. rsc.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. Applying flow chemistry to the synthesis of this compound could lead to a more efficient and reproducible manufacturing process.

Enzymatic Synthesis: Biocatalysis, utilizing enzymes like lipases or proteases, offers a highly selective and environmentally friendly alternative for amide bond formation. unimi.it Exploring enzymatic routes could yield the desired compound under mild reaction conditions with high atom economy.

A comparative table of potential sustainable synthesis methods is presented below.

| Synthesis Method | Potential Advantages | Key Research Challenges |

| Green Solvents/Catalysts | Reduced environmental impact, lower toxicity, potential for catalyst recycling. | Catalyst efficiency and stability, reaction kinetics in alternative solvents. |

| Flow Chemistry | Improved safety, precise control over reaction parameters, ease of scaling. | Initial setup costs, optimization of flow conditions. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability and cost, substrate scope limitations. |

| Electrochemical Synthesis | Avoids stoichiometric reagents, can use renewable energy sources. | Electrode material selection, control of reaction selectivity. |

Advanced Mechanistic Studies Using Time-Resolved Techniques

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. While general mechanisms for amide bond formation are well-documented, the specific nuances for this compound remain largely unexplored. researchgate.net

Future mechanistic studies could focus on:

Time-Resolved Spectroscopy: Techniques such as time-resolved NMR and IR spectroscopy can provide real-time insights into the kinetics and intermediates of the amidation reaction. acs.org This data is invaluable for understanding the reaction pathway and identifying rate-limiting steps.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction energy profiles, transition states, and the role of catalysts or solvents in the synthesis. researchgate.net This can help in elucidating the mechanism at a molecular level and guide the design of more efficient synthetic protocols.

Isotopic Labeling Studies: Utilizing isotopically labeled reactants (e.g., with ¹³C, ¹⁵N, or ²H) can help trace the fate of individual atoms throughout the reaction, providing definitive evidence for proposed mechanistic pathways.

Rational Design of Derivatives for Targeted Chemical Transformations

The structure of this compound, featuring a reactive α-chloro group and modifiable aromatic rings, makes it an excellent scaffold for the rational design of new derivatives with tailored properties. The principle of modifying a core structure to enhance biological or chemical activity is a cornerstone of modern chemical research. nih.govresearchgate.netwiley.com

Future research in this area should involve:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the benzyl (B1604629) and phenyl rings with various functional groups (e.g., electron-donating or electron-withdrawing groups), it is possible to establish clear relationships between the molecular structure and the compound's reactivity or biological activity. nih.gov

Targeted Synthesis of Functional Molecules: The α-chloro group is a versatile synthetic handle that can be readily displaced by a wide range of nucleophiles. This allows for the synthesis of diverse derivatives, such as α-amino, α-alkoxy, and α-thioether amides, each with potentially unique properties and applications. nih.gov For instance, the synthesis of flavonoid acetamide (B32628) derivatives has been shown to improve bioavailability and ADMET properties. rsc.org

Computational Drug Design: Molecular docking and other computational tools can be used to predict the interaction of designed derivatives with biological targets, such as enzymes or receptors. nih.gov This in silico approach can prioritize the synthesis of compounds with the highest potential for a desired biological effect, saving time and resources.

The following table outlines potential derivatives and their target applications.

| Derivative Class | Potential Modifying Reagent | Potential Application |

| α-Aminoacetamides | Amines, Azides | Pharmaceutical intermediates, peptide mimics. |

| α-Alkoxyacetamides | Alcohols, Phenols | Anticonvulsants, biologically active molecules. |

| α-Thioacetamides | Thiols | Antifungal agents, material science precursors. |

| Ring-Substituted Derivatives | Various electrophiles/nucleophiles | Fine-tuning of electronic and steric properties for various applications. |

Exploration of this compound in Material Science Applications

The amide functional group is fundamental to the field of material science, forming the backbone of highly durable polymers like polyamides (e.g., Nylon and Kevlar). numberanalytics.comnumberanalytics.comwikipedia.org The unique structure of this compound suggests it could serve as a valuable monomer or building block for novel materials.

Unexplored avenues in this domain include:

Polymer Synthesis: The bifunctional nature of this compound (with the reactive chlorine and potential for functionalization on the rings) could be exploited for the synthesis of novel polyamides or other polymers. These materials could exhibit unique thermal, mechanical, or optical properties due to the bulky phenyl and benzyl groups.

Functional Coatings and Surfaces: The ability to graft this molecule onto surfaces via the reactive chloroacetyl group could be used to modify the properties of materials, imparting hydrophobicity, biocompatibility, or other desired characteristics.

Self-Assembling Systems: The presence of aromatic rings and the amide group, which can participate in hydrogen bonding, suggests that derivatives of this compound could be designed to self-assemble into ordered supramolecular structures like liquid crystals or gels.

The exploration of this compound in these areas is still in its infancy, representing a significant opportunity for innovation in materials chemistry.

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-2-chloro-2-phenylacetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a substituted phenoxyacetamide derivative (structurally analogous) was synthesized by refluxing 2-chloro-4-methylphenol with N-benzyl-2-chloroacetamide in acetonitrile using K₂CO₃ as a base. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) yielded crystals suitable for X-ray analysis . Key variables affecting yield include:

- Reagent stoichiometry: A slight excess of the electrophilic component (e.g., 1.1 mmol N-benzyl-2-chloroacetamide per 1.0 mmol phenol) improves conversion .

- Solvent choice: Polar aprotic solvents (e.g., acetonitrile) enhance reactivity compared to non-polar alternatives.

- Reaction time: 3–5 hours under reflux is typical for complete conversion .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Waste management: Halogenated organic waste must be segregated and disposed via licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural data. For example, a monoclinic P2₁ crystal system was reported for a derivative (C₁₅H₁₄ClNO₂) with unit cell parameters a = 4.8255 Å, b = 10.8520 Å, c = 12.7701 Å, and β = 96.055°. Key steps:

Q. What mechanistic insights explain the reactivity of the chloroacetamide group in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing amide group activates the adjacent C–Cl bond for SN₂ displacement. For instance, in reactions with amines:

- Kinetics: Second-order dependence on amine and chloroacetamide concentrations.

- Steric effects: Bulky substituents on the benzyl group reduce reaction rates.

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reactivity .

Controlled experiments with varying amines (e.g., primary vs. secondary) can elucidate steric/electronic contributions .

Q. How do structural modifications (e.g., para-substituted benzyl groups) impact the compound’s bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic variations:

- Electron-withdrawing groups (e.g., –Cl, –NO₂): Enhance binding to hydrophobic enzyme pockets (e.g., observed in antifungal assays) .

- Steric bulk: Substituents at the para-position of the benzyl ring reduce activity, suggesting steric hindrance at target sites .

- Assay design: Use standardized protocols (e.g., microdilution for antimicrobial activity) with positive controls (e.g., fluconazole) to quantify potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.